molecular formula C10H19N3O2 B14796151 N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide

N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide

Cat. No.: B14796151
M. Wt: 213.28 g/mol
InChI Key: MWUAKGBSRKFXJX-UHFFFAOYSA-N
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Description

(S)-N-(1-(2-Aminopropanoyl)piperidin-4-yl)acetamide is a synthetic organic compound that features a piperidine ring substituted with an acetamide group and an aminopropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(1-(2-Aminopropanoyl)piperidin-4-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via an amide bond formation reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Acetylation: The final step involves acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the aminopropanoyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or aminopropanoyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(S)-N-(1-(2-Aminopropanoyl)piperidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological or metabolic disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-(1-(2-Aminopropanoyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate
  • (S)-tert-Butyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(methyl)carbamate

Comparison: (S)-N-(1-(2-Aminopropanoyl)piperidin-4-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and development.

Biological Activity

N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound features a piperidine ring, which is crucial for its biological activity. The synthesis typically involves:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions with appropriate precursors.
  • Introduction of the Aminopropanoyl Group : This step often utilizes amide bond formation techniques, such as coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Acetylation : The final step involves acetylating the piperidine nitrogen using acetic anhydride or acetyl chloride under basic conditions.

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of bioactive lipids involved in pain and inflammation pathways. Inhibition of sEH may lead to therapeutic effects in managing conditions such as chronic pain and inflammatory diseases .

2. Neuroprotective Effects

Research suggests that compounds structurally related to this compound exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation, making them potential candidates for treating neurodegenerative disorders.

3. Anticancer Properties

Preliminary studies indicate that derivatives of this compound may possess anticancer activities. The piperidine moiety is often associated with various anticancer agents, suggesting that this compound could also exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, including enzymes and receptors involved in pain signaling and inflammatory responses. By binding to these targets, the compound can modulate their activity, influencing various biochemical pathways critical for its therapeutic effects.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on sEH Inhibition : A study demonstrated that piperidine derivatives significantly inhibited sEH activity, correlating with reduced pain responses in animal models .
  • Neuroprotection Assessment : Research involving neuronal cultures showed that compounds with similar structures could protect against oxidative stress-induced damage, highlighting their potential in neuroprotection.

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityUnique Features
This compoundStructureInhibitor of sEHPotential anti-inflammatory effects
2-(Piperidin-4-yl)acetamidesStructureAnti-cancerVariations in side chains enhance activity
N-(4-piperidinyl)acetamideStructureAnalgesicSimpler structure, less potency

Properties

IUPAC Name

N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-9(4-6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUAKGBSRKFXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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